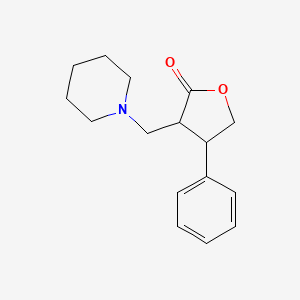
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone, with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO2 |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 99518-92-0 |
| Purity | Typically ≥ 95% |
Cytotoxicity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating strong cytotoxic potential. In particular, derivatives of this compound have been reported to have IC50 values as low as 1 µM against these cell lines, suggesting a high level of effectiveness in inducing cell death in malignant cells while sparing non-malignant cells .
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis. This process is characterized by:
- Caspase Activation : The compound activates caspase-3, a key enzyme in the apoptotic pathway.
- Mitochondrial Membrane Potential Depolarization : It causes depolarization of the mitochondrial membrane potential in sensitive cell lines, leading to apoptosis .
Case Studies
-
Colon Cancer Study :
- Objective : To evaluate the cytotoxic effects of this compound on colon cancer cell lines.
- Results : The compound showed significant cytotoxicity with an IC50 value of 1 µM against HCT116 cells and similar potency against HT29 cells. The selectivity index (SI) was notably high, indicating lower toxicity to non-malignant cells .
- Oral Squamous Cell Carcinoma (OSCC) :
Properties
CAS No. |
99518-92-0 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
4-phenyl-3-(piperidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(11-17-9-5-2-6-10-17)15(12-19-16)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChI Key |
VUFVLVDWBWIBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















